

Preclinical Evidence for GB1908: A Comparative Analysis in Lung Cancer Models

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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610784

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This guide provides a comprehensive overview of the preclinical data supporting the therapeutic claims of **GB1908**, a novel, orally available, and selective inhibitor of Galectin-1. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of **GB1908** against established and alternative therapeutic strategies in non-small cell lung cancer (NSCLC).

Executive Summary

GB1908 has demonstrated significant preclinical efficacy in lung cancer models by targeting Galectin-1, a key protein implicated in tumor progression and immune evasion. In vitro, **GB1908** effectively inhibits Galectin-1's functions, and in vivo, it reduces tumor growth in a syngeneic mouse model of lung cancer. This guide will delve into the quantitative data from these studies, compare its performance with standard-of-care agents, detail the experimental methodologies, and visualize the key pathways and processes involved.

Quantitative Data Comparison

The following tables summarize the preclinical performance of **GB1908** in comparison to standard-of-care therapies, cisplatin and paclitaxel, as well as immune checkpoint inhibitors (anti-PD-1/PD-L1 antibodies), in the context of the Lewis Lung Carcinoma (LL/2) model, a well-established syngeneic model for lung cancer.

Table 1: In Vitro Efficacy

Compound	Target	Cell Line	IC50	Citation
GB1908	Galectin-1 induced apoptosis	Jurkat	850 nM	[1][2]
Cisplatin	DNA synthesis	LL/2 (LLC1)	~2.5-5 µM	[3]
Paclitaxel	Microtubule stabilization	LL/2 (LLC1)	~10 ng/mL (~11.7 nM)	[4]

Table 2: In Vivo Efficacy in LL/2 Syngeneic Mouse Model

Compound	Target	Dosing Regimen	Primary Efficacy Endpoint	Result	Citation
GB1908	Galectin-1	30 mg/kg, b.i.d., p.o.	Tumor Growth Inhibition	Reduced primary tumor growth	[1][2]
Cisplatin	DNA synthesis	2.5 mg/kg, weekly, i.p.	Tumor Growth Inhibition	Showed therapeutic effect in combination studies	[3]
Paclitaxel	Microtubule stabilization	10 mg/kg	Tumor Growth Inhibition	Reduction in tumor volume	[5]
Anti-PD-1/PD-L1 Ab	PD-1/PD-L1	N/A	Tumor Growth Inhibition	No significant therapeutic benefit as single agents	[6]

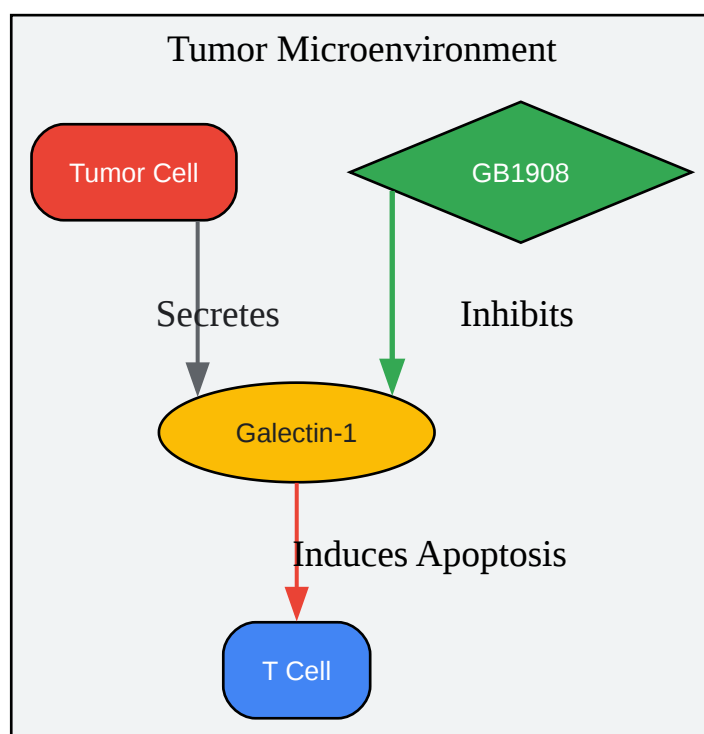
Table 3: Target Binding Affinity

Compound	Target	Kd (μM)	Selectivity	Citation
GB1908	Galectin-1	0.057	~105-fold vs. Galectin-3	[1][2]
Galectin-3	6.0	[1][2]		

Signaling Pathways and Experimental Workflows

Galectin-1 Signaling in the Tumor Microenvironment

Galectin-1, a β -galactoside-binding protein, is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment. It induces the apoptosis of activated T cells, thereby dampening the anti-tumor immune response. **GB1908** is designed to inhibit the carbohydrate recognition domain (CRD) of Galectin-1, thus preventing its immunosuppressive functions.

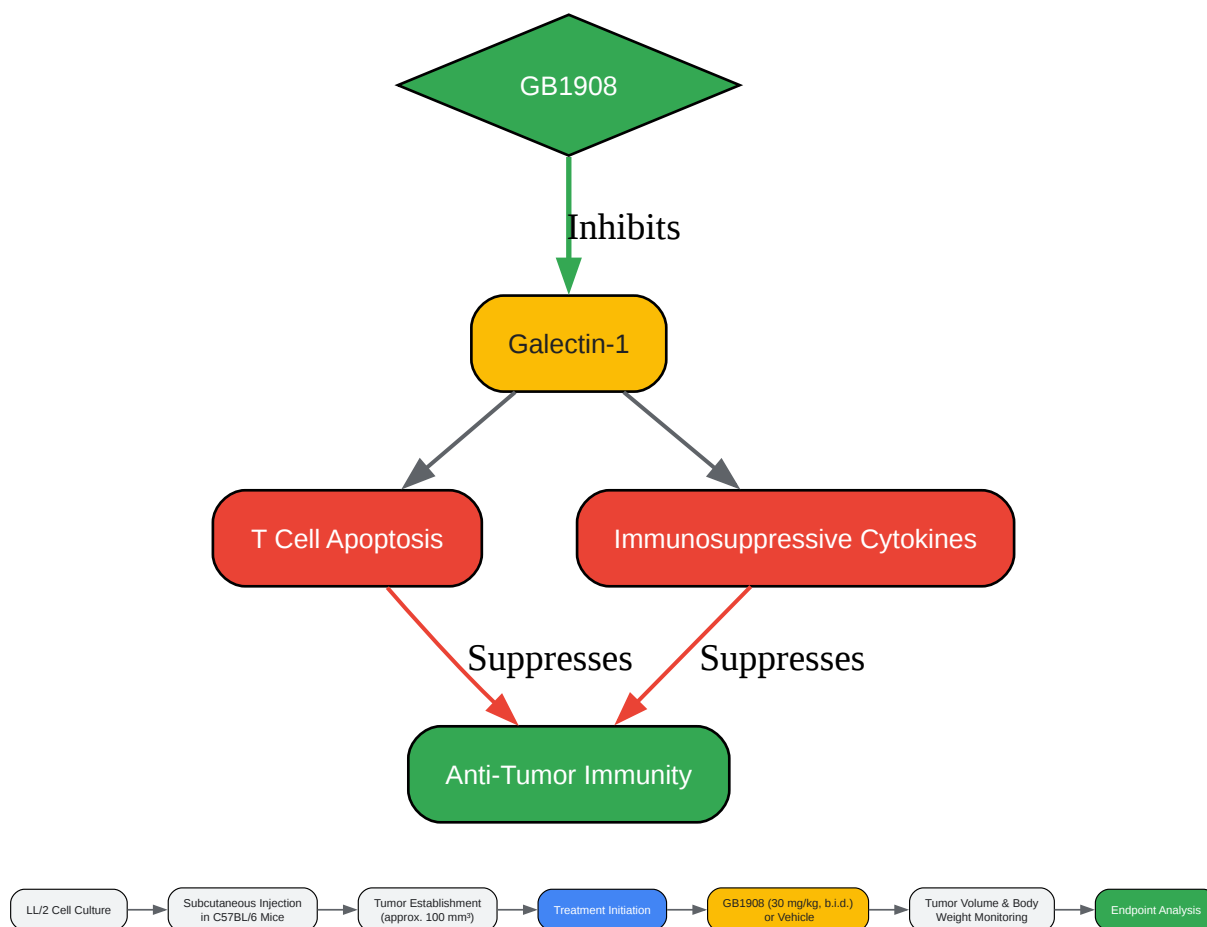


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Galectin-1 signaling and **GB1908** inhibition.

GB1908's Mechanism of Action

GB1908 acts as a competitive inhibitor of Galectin-1, preventing its interaction with glycoproteins on the surface of T cells. This blockade rescues T cells from Galectin-1-induced apoptosis and reduces the production of immunosuppressive cytokines, thereby restoring anti-tumor immunity.



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